Benzyloxyresorufin
Description
Overview of Fluorogenic Probes in Chemical Biology
Fluorogenic probes are small molecules designed to exhibit a significant change in their fluorescent properties upon interaction with a specific analyte or in response to a particular biological event. nih.govacs.org These molecular tools are engineered to be initially non-fluorescent or weakly fluorescent. However, upon a specific triggering event, such as enzymatic catalysis or a change in the local environment, they undergo a chemical transformation that "turns on" their fluorescence. nih.govacs.org This "off/on" switching mechanism provides a high signal-to-noise ratio, enabling the sensitive and selective detection of biological processes in real-time and with high spatiotemporal resolution. rsc.orgresearchgate.net
The utility of fluorogenic probes spans a wide range of applications in chemical biology, including the visualization of cellular processes, in vivo imaging, and high-throughput screening for drug discovery. nih.govrsc.org Their design often involves the clever integration of a fluorophore (the light-emitting component) with a recognition element that is sensitive to the target of interest. The development of these probes has been instrumental in advancing our understanding of complex biological systems. annualreviews.orgacs.org
Significance of the Resorufin (B1680543) Scaffold in Fluorescent Probe Design
The resorufin scaffold is a highly favored structural motif in the design of fluorescent probes due to its exceptional photophysical properties. rsc.orgbohrium.com Resorufin itself is an intensely fluorescent dye with a high fluorescence quantum yield, emitting light in the red region of the visible spectrum. rsc.orgresearchgate.net This long-wavelength emission is particularly advantageous for biological applications as it minimizes interference from the natural autofluorescence of biological components, which typically occurs at shorter wavelengths. mdpi.com
The core structure of resorufin can be chemically modified to create a variety of fluorogenic probes. bohrium.comconsensus.app A common strategy involves attaching a "capping" group to the phenolic hydroxyl group of resorufin. This modification quenches the fluorescence of the molecule. When this capping group is selectively removed by a specific enzyme or chemical entity, the highly fluorescent resorufin is released, providing a robust and measurable signal. nih.gov This straightforward yet effective "turn-on" mechanism has led to the development of a wide array of resorufin-based probes for detecting enzymes, reactive oxygen species, and other bioactive molecules. bohrium.comrsc.org
Historical Context and Evolution of Resorufin Benzyl (B1604629) Ether as a Research Tool
Resorufin benzyl ether, also known as 7-benzyloxyresorufin, was developed as a specific application of the principles of fluorogenic probe design. cymitquimica.comadipogen.com Its primary and most widespread use is as a fluorogenic substrate for cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. medchemexpress.combertin-bioreagent.comcaymanchem.com Cytochrome P450s are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs. aatbio.com Therefore, the ability to monitor their activity is crucial in drug discovery and development for predicting potential drug-drug interactions. bertin-bioreagent.comcaymanchem.com
The evolution of resorufin benzyl ether as a research tool is closely tied to the need for reliable and sensitive assays to measure CYP450 activity. aatbio.comchemdad.com The enzymatic O-debenzylation of the non-fluorescent resorufin benzyl ether by CYP enzymes yields the highly fluorescent resorufin product. adipogen.combertin-bioreagent.com The intensity of the resulting fluorescence is directly proportional to the enzyme's activity, allowing for straightforward quantification. This assay, often referred to as the 7-benzyloxyresorufin-O-dealkylase (BROD) assay, has become a standard method in many laboratories. adipogen.com Over time, the application of resorufin benzyl ether has expanded, and it continues to be a valuable tool in biochemical and pharmacological research. biosynth.com
Properties and Specifications of Resorufin Benzyl Ether
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₃NO₃ | caymanchem.comglpbio.com |
| Molecular Weight | 303.31 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 87687-02-3 | caymanchem.comsigmaaldrich.com |
| Appearance | Orange to red powder/crystalline solid | adipogen.comsigmaaldrich.com |
| Solubility | Soluble in DMSO and chloroform | adipogen.comsigmaaldrich.com |
| Excitation Maximum (of product) | ~570-571 nm | bertin-bioreagent.comcaymanchem.comglpbio.com |
| Emission Maximum (of product) | ~580-585 nm | bertin-bioreagent.comcaymanchem.comglpbio.com |
| Purity | ≥95% to ≥98% | caymanchem.comsigmaaldrich.com |
| Storage Temperature | -20°C or 2-8°C | caymanchem.comsigmaaldrich.com |
Detailed Research Findings
Resorufin benzyl ether is extensively used as a fluorometric probe to measure the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4. bertin-bioreagent.comcaymanchem.comglpbio.com It is often used at a concentration near its apparent Michaelis constant (Km) value of 30 µM for screening the inhibitory or activation potential of test compounds. bertin-bioreagent.comcaymanchem.comglpbio.com The enzymatic cleavage of the ether bond by CYP enzymes releases resorufin, which exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively. bertin-bioreagent.comcaymanchem.combiomol.com
Research has demonstrated the utility of resorufin benzyl ether in various assay formats, including those using human liver microsomes and recombinant CYP450 isozymes. aatbio.comnih.gov For instance, in a typical CYP3A4 metabolism activity assay, the enzyme is incubated with resorufin benzyl ether, and the resulting fluorescence is measured to determine the rate of metabolite formation. medchemexpress.commedchemexpress.com The assay conditions, such as buffer type and concentration, as well as incubation time, can influence the measurement of CYP3A4 activity. medchemexpress.com
Beyond its primary use as a CYP3A4 substrate, resorufin benzyl ether has also been employed in studies investigating the inhibition of other enzymes, such as epoxide hydrolase. biosynth.com Furthermore, modifications of the resorufin benzyl ether structure have been explored to create probes for other analytes. For example, a resorufin benzyl ether derivative modified with a boronate group has been developed for the detection of peroxynitrite. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRYTITWLGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236553 | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87687-02-3 | |
| Record name | Benzyloxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Benzyloxyresorufin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Derivatization of Resorufin Benzyl Ether Analogs
Methodologies for O-Benzylation of Resorufin (B1680543)
The core synthetic step in creating these probes is the formation of an ether bond between the resorufin core and a benzyl (B1604629) group, a process known as O-benzylation.
The most common and direct method for synthesizing resorufin benzyl ether and its analogs is through a nucleophilic substitution reaction, often a Williamson ether synthesis. In this approach, the phenolic hydroxyl group of resorufin is deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks an electrophilic benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.
The choice of base and solvent is critical for reaction efficiency. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with solvents like dimethylformamide (DMF) being frequently used. eresearchco.com For instance, the synthesis of 7-O-caged resorufin probes has been achieved by reacting resorufin with substituted benzyl bromides in the presence of Cs₂CO₃. biorxiv.org However, yields can be modest, and purification can be challenging due to the product's potential instability on silica (B1680970) gel. eresearchco.combiorxiv.org In one specific synthesis, 4-azidobenzyl resorufin was prepared with an 11% yield, while its α-CF₃ substituted counterpart was obtained in a 10% yield using this method. biorxiv.org
| Resorufin Derivative | Benzylation Reagent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 7-(2-bromoethoxy)-3H-phenoxazin-3-one | 1,2-dibromoethane | K₂CO₃ | DMF | Not specified | eresearchco.com |
| 4-azidobenzyl resorufin | 4-azidobenzyl bromide | Cs₂CO₃ | Not specified | 11% | biorxiv.org |
| 4-azido-(α-CF₃)-benzyl resorufin | 1-azido-4-(1-bromo-2,2,2-trifluoroethyl)benzene | Cs₂CO₃ | Not specified | 10% | biorxiv.org |
While nucleophilic substitution with benzyl halides is the standard, challenges such as low yields and the need to pre-synthesize activated benzyl reagents have led to the exploration of other strategies. biorxiv.org Direct etherification of resorufin with a benzyl alcohol, for example, is often difficult due to the poor reactivity of the alcohol's hydroxyl group as a leaving group. biorxiv.orgnih.gov
To overcome this, a multi-step approach is often necessary. For instance, in the synthesis of the 4-azido-(α-CF₃)-benzyl resorufin probe, the corresponding benzyl alcohol (4-azidobenzyl alcohol) was first oxidized to an aldehyde. biorxiv.orgresearchgate.net This was followed by trifluoromethylation to create the α-CF₃ substituted alcohol, which was then converted to its more reactive brominated analog before the final nucleophilic substitution reaction with resorufin. biorxiv.orgnih.govresearchgate.net This highlights that while the core reaction remains a nucleophilic substitution, significant synthetic effort is often required to prepare the specific, functionalized benzylation reagents needed for advanced probes. biorxiv.org
Rational Design Principles for Resorufin Benzyl Ether-Based Fluorogenic Probes
The design of effective resorufin benzyl ether probes hinges on precise control of the fluorophore's electronic properties. The "caging" benzyl ether group must effectively quench fluorescence in the probe's inactive state but be susceptible to cleavage by a specific trigger to "turn on" the signal. mdpi.comnih.gov
Resorufin's strong fluorescence is attributed to its rigid, planar phenoxazine (B87303) structure and the electronic properties of its deprotonated hydroxyl group. rsc.orgnih.gov Attaching a "caging" group, such as benzyl ether, to this hydroxyl group disrupts the electronic system, thereby quenching the fluorescence. nih.gov This process converts the highly fluorescent resorufin phenolate (B1203915) into a non-fluorescent ether derivative. The probe remains in this "off" state until a specific stimulus cleaves the ether bond. mdpi.comnih.gov
The central principle of these probes is the analyte-triggered cleavage of the phenolic ether bond. nih.govtandfonline.com This cleavage reaction liberates the free resorufin, which, under physiological pH, exists in its anionic, highly fluorescent form (excitation/emission maxima ~571/585 nm). nih.govglpbio.com This results in a significant "turn-on" fluorescence signal that is directly proportional to the amount of analyte present. nih.govresearchgate.net This strategy has been widely used to create probes for various analytes and enzymes, where a reactive trigger is incorporated into the benzyl ether caging group. rsc.orgnih.gov Upon interaction with the target, the trigger initiates a chemical transformation, often a self-immolative 1,6-elimination cascade, that culminates in the cleavage of the ether linkage and release of resorufin. biorxiv.orgnih.govnih.gov
To improve the performance of these probes, researchers have focused on modifying the benzyl caging group to fine-tune its reactivity and sensitivity. biorxiv.orgnih.gov A key innovation has been the introduction of electron-withdrawing groups at the benzylic position (the carbon atom directly attached to the ether oxygen). biorxiv.orgnih.govresearchgate.net
A prime example is the development of the 4-azido-(α-CF₃)-benzyl caging group for detecting hydrogen sulfide (B99878) (H₂S). biorxiv.orgnih.gov The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent. Its presence at the benzylic position significantly accelerates the H₂S-triggered 1,6-elimination reaction that releases resorufin, compared to its non-fluorinated analog. biorxiv.orgnih.govresearchgate.net This enhanced activation kinetic translates to a much faster and more sensitive probe response. nih.gov In comparative studies, the α-CF₃ substituted probe (probe 8) showed a ≥2.6-fold fluorescence enhancement upon reacting with H₂S, a significant improvement over the ~20% enhancement observed with the standard probe (probe 7). nih.gov This demonstrates that rational engineering of the benzylic substituent is a powerful strategy for creating probes with superior performance characteristics. nih.gov
| Probe | Benzylic Substituent | Fluorescence Enhancement (with H₂S/HS⁻) | Key Advantage | Reference |
|---|---|---|---|---|
| 4-azidobenzyl resorufin (Probe 7) | -H | ~20% | Standard baseline probe | nih.gov |
| 4-azido-(α-CF₃)-benzyl resorufin (Probe 8) | -CF₃ | ≥2.6-fold (≥160%) | Faster signal generation, improved sensitivity | nih.gov |
Integration of Specific Recognition Moieties onto the Resorufin Benzyl Ether Scaffold
Resorufin benzyl ether serves as a key platform for creating "turn-on" fluorescent probes. The core principle involves attaching a specific recognition moiety to the scaffold, which keeps the resorufin fluorophore in a non-fluorescent or weakly fluorescent state. The benzyl ether group often acts as a self-immolative linker. nih.gov Upon interaction with a target analyte, the recognition group is cleaved, triggering the linker to release the highly fluorescent resorufin molecule.
A notable application of this strategy is in the detection of peroxynitrite (ONOO⁻). nih.govresearchgate.net Probes have been designed by modifying resorufin benzyl ether with a boronate ester as the recognition moiety. researchgate.netmedchemexpress.com In one approach, a phenylboronic acid ester derivative is installed on the scaffold. This specific group reacts with ONOO⁻, leading to the rapid cleavage of the boronic ester and the subsequent release of resorufin, causing a distinct fluorescence signal. nih.gov
Another strategy involves using a phosphate (B84403) group as the recognition element. Su et al. developed a probe for peroxynitrite where a diphenyl phosphate group was integrated as the specific trigger that reacts with ONOO⁻. nih.gov The resorufin part acts as the fluorophore, and the benzyl ether serves as the self-immolative linker that quenches the fluorescence until the probe reacts with the analyte. nih.gov This design leverages the high water solubility and favorable spectroscopic properties of the resorufin fluorophore. nih.gov
These examples demonstrate a versatile design strategy where the choice of recognition moiety dictates the probe's specificity for a particular analyte.
Table 1: Examples of Recognition Moieties on Resorufin Benzyl Ether Scaffolds
| Recognition Moiety | Target Analyte | Mechanism of Action | Reference |
| Phenylboronic Acid Ester | Peroxynitrite (ONOO⁻) | Analyte-triggered cleavage of the boronic ester group, releasing resorufin. | nih.govresearchgate.netmedchemexpress.com |
| Diphenyl Phosphate | Peroxynitrite (ONOO⁻) | Specific reaction with ONOO⁻ cleaves the phosphate group, initiating self-immolation of the linker. | nih.gov |
Structural Modifications and Functionalization of Resorufin Benzyl Ether
Halogenation and Heterocyclic Analogues of the Resorufin Core
The functionalization of the core resorufin structure through halogenation or the creation of heterocyclic analogues allows for the fine-tuning of its chemical and physical properties. While direct halogenation of resorufin benzyl ether is not extensively detailed, the synthesis of halogenated derivatives of related heterocyclic systems is well-documented and provides insight into potential synthetic routes. For instance, medicinal chemistry efforts on pyrrole-based compounds have involved the creation of numerous halogenated analogues, including those with dibromophenyl groups, to explore structure-activity relationships. nih.gov
The synthesis of novel heterocyclic systems built upon or related to the phenoxazine core of resorufin is an active area of research. General strategies often involve the condensation of substituted phenols with nitrosylated aromatic compounds. nih.gov More complex heterocyclic analogues can be constructed using versatile building blocks like polyhalonitrobutadienes, which can be used to synthesize a variety of substituted N-heterocyclic compounds. mdpi.com These methods provide pathways to create analogues of the resorufin core with potentially altered electronic and steric properties, which could influence their photophysical characteristics and reactivity.
Table 2: Synthetic Strategies for Heterocyclic Analogues
| Synthetic Approach | Building Blocks | Resulting Structures | Reference |
| Condensation Reaction | Phenols and nitrosylated aromatics | Phenoxazine dyes (e.g., Resorufin) | nih.gov |
| Multi-step Synthesis | Polyhalonitrobutadienes | Substituted N-heterocyclic compounds | mdpi.com |
| Medicinal Chemistry Optimization | Various substituted phenyls and amines | Halogenated and heterocyclic pyrrole (B145914) derivatives | nih.gov |
Synthesis of Resorufin-Bearing Pyrrole Derivatives for Tunable Photophysical Properties
To modulate the optical properties of resorufin, researchers have synthesized derivatives that incorporate other heterocyclic moieties, such as pyrrole. A study by Araújo et al. reports the synthesis and characterization of a novel pyrrole derivative labeled with a resorufin substituent, specifically 3-(N-pyrrolyl)propyl resorufin (Py-Res). nih.govresearchgate.net
The synthesis of Py-Res involves a multi-step process that creates a propyl linker between the pyrrole nitrogen and the resorufin oxygen. This structural modification has a significant impact on the photophysical properties of the molecule. Investigations into the steady-state photoluminescence of Py-Res in various solvents revealed that the compound exhibits unusual excitation-dependent dual emission, particularly in solvents of medium polarity. nih.gov This behavior suggests the involvement of distinct excited states. nih.gov
Computational analysis using time-dependent density functional theory (TD-DFT) supports the experimental findings, indicating that the emission mechanism of Py-Res can involve either locally excited states or intramolecular charge transfer, depending on the polarity of the solvent. nih.gov This ability to tune the photophysical properties through synthetic modification opens up possibilities for developing advanced fluorescent probes and materials. For example, the study noted that the photoluminescence of Py-Res could be used to develop a ratiometric sensor for detecting ethanol (B145695) adulteration with methanol. nih.gov
Table 3: Photophysical Properties of 3-(N-pyrrolyl)propyl resorufin (Py-Res)
| Property | Observation | Significance | Reference |
| Emission | Excitation-dependent dual emission | Indicates involvement of distinct excited states (locally excited or intramolecular charge transfer). | nih.gov |
| Solvent Dependence | Fluorescence spectrum is strongly affected by medium polarity solvents. | Allows for tuning of photophysical properties based on the environment. | nih.gov |
| Thermal Effects | Exhibits linear thermal-quenching of emission. | Provides predictable behavior with temperature changes. | nih.gov |
Mechanistic Investigations of Resorufin Benzyl Ether Transformations
Enzyme-Mediated O-Dealkylation Mechanisms
The cleavage of the ether bond in resorufin (B1680543) benzyl (B1604629) ether by enzymes, particularly the cytochrome P450 (CYP) superfamily, is a key process in its use as a fluorogenic substrate for monitoring enzyme activity. This O-dealkylation reaction results in the formation of the highly fluorescent product, resorufin, allowing for sensitive detection of enzymatic function.
Kinetic and Mechanistic Studies of Cytochrome P450-Catalyzed Dealkylation of Resorufin Benzyl Ether
The enzymatic O-dealkylation of resorufin benzyl ether by cytochrome P450 is a multi-step process. The generally accepted mechanism for CYP-catalyzed oxidation reactions involves a high-valent iron-oxo species (Compound I) as the active oxidant. nih.govlu.se For O-dealkylation, two primary mechanisms have been debated: single electron transfer (SET) and hydrogen atom transfer (HAT). rsc.org In the HAT mechanism, the reaction initiates with the homolytic cleavage of a C-H bond on the benzylic carbon adjacent to the ether oxygen. rsc.orgopen.ac.uk This is followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred from the enzyme's active site to the substrate radical, forming an unstable hemiacetal intermediate which then decomposes to resorufin and benzaldehyde. nih.gov
Investigation of Differential Enzyme Specificity and Isozyme Discrimination
Resorufin benzyl ether and its structural analogs, the alkoxyresorufins, are widely used as fluorogenic probes to differentiate the activity of various cytochrome P450 isozymes due to their differential substrate specificities. nih.govnih.govacs.org
The 7-benzyloxyresorufin-O-debenzylase (BROD) assay has been established as a specific tool for measuring the induction of CYP3A in mouse liver models. acs.org This assay can effectively distinguish CYP3A11 induction from that of other P450s like CYP2C29, CYP2B9, and CYP1A1. acs.org Resorufin benzyl ether is also a known substrate for human CYP3A4. medchemexpress.comccspublishing.org.cn
The kinetic parameters for the O-dealkylation of resorufin benzyl ether can vary significantly between different enzymes. For example, the recombinant CYP6BQ9 enzyme, when co-expressed with cytochrome P450 reductase, efficiently debenzylates resorufin benzyl ether with a Michaelis constant (Km) of 4.8 ± 0.9 μM and a maximum velocity (Vmax) of 11.5 ± 0.5 mg/nmol per min protein. nih.gov
Table 1: Kinetic Parameters for Resorufin Benzyl Ether O-Dealkylation by a Recombinant CYP Enzyme
| Enzyme | Km (μM) | Vmax (mg/nmol/min) |
| Recombinant CYP6BQ9 | 4.8 ± 0.9 | 11.5 ± 0.5 |
Data from a study on recombinant CYP6BQ9 enzyme. nih.gov
These differences in substrate specificity and kinetic parameters underscore the utility of resorufin benzyl ether and its analogs in selectively probing the activity of distinct P450 isozymes.
Analyte-Triggered Cleavage and Uncaging Mechanisms of Resorufin Benzyl Ether Probes
Beyond its role as an enzyme substrate, resorufin benzyl ether serves as a structural scaffold for the design of chemical probes that release resorufin in response to specific analytes. This "uncaging" process is typically designed to proceed via a chemical reaction cascade initiated by the analyte.
Elucidation of 1,6-Elimination Pathways in Probe Activation
A common strategy for the design of analyte-responsive probes is the use of a triggerable linker that undergoes a 1,6-elimination reaction. ccspublishing.org.cnnih.govbiorxiv.orgd-nb.info In this design, a recognition moiety for the target analyte is attached to a p-hydroxybenzyl ether linker which, in turn, is connected to the resorufin fluorophore. The process is initiated when the analyte reacts with the recognition moiety, inducing an electronic cascade that leads to the formation of a p-quinone methide intermediate and the release of the resorufin anion. ccspublishing.org.cnresearchgate.net
For example, a probe for nitroreductase (NTR) was designed by connecting a 5-nitrofuran recognizing group to resorufin through a benzyl ether linkage. ccspublishing.org.cn In the presence of NTR and NADH, the nitro group is reduced, which then triggers a 1,6-rearrangement-elimination reaction to release the highly fluorescent resorufin. ccspublishing.org.cn Similarly, probes for hydrogen sulfide (B99878) (H₂S) have been developed where a 4-azidobenzyl group cages the resorufin. nih.govbiorxiv.org The reduction of the azide (B81097) by H₂S initiates the 1,6-elimination. nih.govbiorxiv.org
The rate and efficiency of the 1,6-elimination reaction can be significantly influenced by substituents on the benzylic carbon of the linker. nih.govbiorxiv.orgnsf.gov The introduction of electron-withdrawing groups at this position can accelerate the elimination process.
A notable example is the development of an H₂S probe where the benzylic protons of the 4-azidobenzyl group were replaced with a trifluoromethyl (CF₃) group. nih.govbiorxiv.org This substitution resulted in a dramatic acceleration of the resorufin uncaging. nih.govbiorxiv.org Density functional theory (DFT) calculations revealed that the benzylic CF₃ group lowers the activation energy barrier for the 1,6-elimination by stabilizing the transition state. nih.govbiorxiv.org This leads to a significantly faster signal generation and improved sensitivity for H₂S detection. nih.govbiorxiv.org In contrast, electron-donating substituents at the benzylic position are expected to slow down the elimination rate. researchgate.net
Table 2: Impact of Benzylic Substitution on H₂S Probe Performance
| Probe | Limit of Detection (LoD) for H₂S |
| 4-azidobenzyl resorufin | 20 μM |
| 4-azido-(α-CF₃)-benzyl resorufin | 1 μM |
Data from a comparative study of H₂S probes. nih.gov
This demonstrates that strategic substitution on the benzylic linker is a powerful tool for fine-tuning the performance of probes that operate via a 1,6-elimination mechanism.
Self-Immolation Mechanisms in Responsive Resorufin Benzyl Ether Probes
Self-immolative linkers are molecular constructs that spontaneously disassemble into smaller molecules upon cleavage of a trigger group. This concept has been applied to resorufin benzyl ether-based probes to achieve analyte-specific fluorescence turn-on. nih.govencyclopedia.pubmdpi.com
A series of resorufin benzyl ether probes for the detection of peroxynitrite (ONOO⁻) were designed using a boronate group as the recognizing moiety installed on the phenyl ring of the benzyl ether. nih.gov The reaction of ONOO⁻ with the boronate triggers a self-immolative cascade that results in the release of resorufin. medchemexpress.comnih.gov The position of the boronate group and other substituents on the phenyl ring were found to influence the probe's sensitivity and selectivity. nih.gov
Similarly, a self-immolative resorufin-based probe for alkaline phosphatase (ALP) was developed. encyclopedia.pubmdpi.com In this design, a phosphate (B84403) group is attached to a p-hydroxybenzyl unit that acts as the self-immolative linker, which is then connected to resorufin. encyclopedia.pubmdpi.com The enzymatic dephosphorylation by ALP initiates the self-immolation of the linker, leading to the release of resorufin and a corresponding increase in fluorescence. encyclopedia.pubmdpi.com The kinetic parameters for this enzymatic process, including the Michaelis constant (KM) and the catalytic rate constant (kcat), have been determined to be 15.38 μM and 0.26 s⁻¹, respectively. mdpi.com
Nucleophilic Substitution and Cascade Reactions
The transformation of resorufin benzyl ether and its derivatives can be initiated by nucleophilic attack, often leading to a cascade of reactions that result in the release of the highly fluorescent resorufin anion. A prominent example is the detection of hydrogen sulfide (H₂S) and related species (H₂Sₙ) using resorufin-based probes. In these systems, a cascade reaction involving nucleophilic aromatic substitution (SₙAr) and subsequent intramolecular cyclization is a key mechanism. researchgate.net
One such probe designed for detecting polysulfides (H₂Sₙ) operates through an SₙAr substitution-intramolecular cyclization cascade. researchgate.net The process is initiated by the nucleophilic attack of the hydrosulfide (B80085) anion on the resorufin scaffold, which is engineered to contain a suitable leaving group. This initial step is followed by a rapid intramolecular cyclization that cleaves the ether or another masking group, liberating the resorufin fluorophore. This sequence allows for a "turn-on" fluorescent response, where the non-fluorescent starting material is converted into the brightly fluorescent product upon reaction with the analyte. researchgate.net
Similarly, probes for detecting hydrogen sulfide have been developed based on the nucleophilic substitution of a bromide group on a resorufin derivative (Reso-Br) by a thiol, which is then followed by a cyclization process to release resorufin. uq.edu.au The nucleophilicity of the target molecule is crucial for initiating these reactions, making them a versatile strategy for designing selective chemosensors. nih.gov The entire process, from the initial nucleophilic attack to the final release of resorufin, constitutes a reaction cascade, a sequence of self-propagating reactions triggered by a single event.
| Reaction Type | Initiator/Nucleophile | Key Steps | Outcome |
| Nucleophilic Aromatic Substitution Cascade | Hydrogen Polysulfides (H₂Sₙ) | 1. SₙAr substitution | Release of Resorufin |
| 2. Intramolecular cyclization | "Turn-on" fluorescence | ||
| Nucleophilic Substitution Cascade | Hydrogen Sulfide (H₂S) | 1. Nucleophilic attack by thiol | Release of Resorufin |
| 2. Cyclization | Fluorescence enhancement |
Oxidative Dehydration and C-O-C Bond Cleavage Mechanisms
The ether linkage (C-O-C) in resorufin benzyl ether is susceptible to cleavage under oxidative conditions. This transformation is fundamental to certain detection methods where the ether serves as a protecting group for the hydroxyl function of resorufin. The cleavage of this bond unmasks the hydroxyl group, leading to the formation of the fluorescent resorufin molecule.
Research has demonstrated that the oxidative cleavage of the benzylic ether C-O bond in resorufin-based probes can be induced by metal ions such as Co²⁺ and Cu⁺. uq.edu.au This process results in a significant increase in fluorescence emission as the non-fluorescent ether is converted to resorufin. uq.edu.au While the specific mechanism for these particular probes involves metal-ion participation, the oxidative cleavage of benzyl ethers, in general, can proceed through several pathways.
One common mechanism involves a hydrogen abstraction and oxygen rebound sequence, which has been described for enzymatic systems like fungal peroxygenases that cleave ethers. nih.gov In this model, an activated oxidant (e.g., a high-valent heme-oxo species in an enzyme) abstracts a hydrogen atom from the benzylic carbon of the ether. nih.gov The resulting carbon-centered radical then "rebounds" by reacting with the oxygen atom from the oxidant, forming a hemiacetal intermediate. This hemiacetal is unstable and subsequently hydrolyzes to yield the corresponding alcohol (resorufin) and an aldehyde (benzaldehyde). nih.gov
Another established method for the cleavage of benzyl ethers is through chemical oxidation. organic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effect the deprotection of benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl ethers, which help stabilize the intermediate cationic species. organic-chemistry.org The reaction is believed to proceed via a single electron transfer (SET) mechanism, forming a radical cation that then fragments to release the alcohol and a stabilized carbocation. organic-chemistry.org
| Cleavage Method | Catalyst/Reagent | Proposed Mechanism | Intermediate | Product |
| Metal-Induced Oxidation | Co²⁺, Cu⁺ | Oxidative cleavage of benzylic C-O bond | Not specified | Resorufin |
| Enzymatic Oxidation | Fungal Peroxygenase/H₂O₂ | Hydrogen abstraction and oxygen rebound | Carbon-centered radical, Hemiacetal | Resorufin, Benzaldehyde |
| Chemical Oxidation | DDQ | Single Electron Transfer (SET) | Radical cation | Resorufin |
Photochemical Uncaging Mechanisms of Resorufin-Based Compounds
Photochemical uncaging is a powerful technique that utilizes light to release a molecule of interest from an inactive, "caged" precursor. rsc.org In the context of resorufin-based compounds, this involves attaching a photolabile protecting group (or "cage") to the hydroxyl moiety of resorufin, typically via an ether linkage, which renders the molecule non-fluorescent. researchgate.net Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the highly fluorescent resorufin. rsc.orginstras.com
The mechanism of uncaging is dictated by the chemical nature of the photolabile group. A widely used class of photocages is based on the 2-nitrobenzyl group and its derivatives. organic-chemistry.orginstras.com The photochemical reaction of these groups is well-established. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. instras.com This intermediate then undergoes a series of rearrangements and cyclization, ultimately leading to the cleavage of the bond connecting it to the cargo molecule (in this case, the oxygen of resorufin) and the formation of a 2-nitrosobenzaldehyde or related byproduct. instras.com
The release of resorufin restores its extended conjugation and allows for the deprotonation of the hydroxyl group in aqueous media (pKa ~5.8), forming the anionic species which is intensely fluorescent. researchgate.net This light-induced conversion from a non-fluorescent to a highly fluorescent state provides a high signal-to-noise ratio, making these compounds excellent tools for spatiotemporally controlled release and imaging applications. instras.comresearchgate.net
Applications of Resorufin Benzyl Ether in Enzymology and Biochemical Assays
Assessment and Quantification of Cytochrome P450 (CYP) Isozyme Activity
Resorufin (B1680543) benzyl (B1604629) ether is a well-established and widely used fluorogenic substrate for monitoring the activity of cytochrome P450 (CYP) enzymes, both in cell extracts and in purified enzyme solutions. aatbio.cominterchim.fr The enzymatic O-debenzylation of the non-fluorescent resorufin benzyl ether to the fluorescent product, resorufin, provides a sensitive and continuous method for measuring CYP activity. caymanchem.combertin-bioreagent.com This substrate is particularly noted for its use with CYP3A4, but it is also metabolized by other isozymes such as CYP1A1 and CYP2B6. medchemexpress.comnih.gov
The reaction is initiated by mixing the substrate with the enzyme preparation, and the resulting increase in fluorescence is measured over time. interchim.fr The excitation and emission maxima for the product, resorufin, are approximately 570 nm and 580 nm, respectively. caymanchem.combertin-bioreagent.com
Utility in High-Throughput Screening for Enzyme Activity
The fluorometric properties of the resorufin benzyl ether assay make it highly suitable for high-throughput screening (HTS) of enzyme activity. mdpi.com HTS platforms are essential in drug discovery for rapidly assessing the effects of thousands of compounds on CYP enzyme activity. The assay's compatibility with microplate formats, such as 96-well or 384-well plates, allows for automation and the efficient analysis of large compound libraries. mdpi.comgoogle.com This makes it a critical tool in early-stage drug metabolism and pharmacokinetic (DMPK) studies to identify potential drug-drug interactions. mdpi.com
Characterization of Enzyme Inhibition and Activation Profiles
A key application of resorufin benzyl ether is in the characterization of enzyme inhibition and activation. caymanchem.combertin-bioreagent.com By measuring the rate of resorufin formation in the presence and absence of a test compound, researchers can determine the compound's inhibitory or activating effect on a specific CYP isozyme. caymanchem.combertin-bioreagent.com This is crucial for predicting potential adverse drug interactions. The data from these assays are often expressed as an IC50 value, which represents the concentration of a compound required to inhibit enzyme activity by 50%.
Table 1: Examples of Recombinant Human P450 Isozymes Assayed with Resorufin Benzyl Ether
| CYP Isozyme | Substrate Concentration | Enzyme Amount | Reference |
| CYP1A1 | 12.5 µM | 1 pmol | nih.gov |
| CYP1B1 | 12.5 µM | 1 pmol | nih.gov |
| CYP2B6 | 1 mg/mL | Not Specified | mdpi.com |
| CYP3A4 | 30 µM | 5 pmol/well | caymanchem.commedchemexpress.com |
This table provides examples of assay conditions and is not an exhaustive list.
Real-Time Kinetic Monitoring of Enzyme Reactions
The continuous nature of the fluorescence-based assay enables the real-time kinetic monitoring of enzyme reactions. nih.gov This allows for the detailed study of enzyme kinetics, including the determination of key parameters like the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax). mdpi.comnih.gov For example, the apparent KM value for the interaction of resorufin benzyl ether with CYP3A4 is approximately 30 µM. caymanchem.combertin-bioreagent.com Real-time monitoring provides valuable insights into the mechanism of action of enzyme inhibitors and activators, which is not always possible with endpoint assays. nih.gov
Detection and Profiling of Other Enzymatic Activities
While primarily used for CYP450 assays, the applications of resorufin benzyl ether extend to the detection of other enzymes.
Measurement of Epoxide Hydrolase Activity
Resorufin benzyl ether has been shown to inhibit the activity of epoxide hydrolase, an enzyme involved in the metabolism of epoxides. biosynth.comthermofisher.com Although it is not a direct substrate for cleavage by epoxide hydrolase, its interaction with the enzyme can be used in certain assay formats. biosynth.com More commonly, other resorufin-based probes have been developed specifically for the direct measurement of epoxide hydrolase activity, where the enzyme-catalyzed hydrolysis of a specific epoxide-containing resorufin derivative releases the fluorescent resorufin. scispace.com
Assays for Gamma-Glutamyltransferase (GGT) Activity
Resorufin-based probes are utilized in assays to measure the activity of gamma-glutamyltransferase (GGT), a key enzyme in glutathione (B108866) metabolism and a biomarker for liver conditions. researchgate.net While direct use of resorufin benzyl ether for GGT is less common, coupled enzyme assays are often employed. nih.gov In such systems, GGT acts on a specific substrate, and the product of this initial reaction then participates in a second reaction that leads to the release of a reporter molecule. nih.gov Colorimetric assays for GGT often use substrates like L-γ-glutamyl-3-carboxy-4-nitroanilide. spectrum-diagnostics.com The development of responsive fluorescent probes, including those based on the resorufin scaffold, is an active area of research for creating more sensitive GGT assays. researchgate.net
Detection of Tyrosinase Activity
Resorufin-based probes have been developed for the sensitive detection of tyrosinase (TYR), an enzyme critical in melanin (B1238610) synthesis and associated with skin pigmentation disorders and melanoma. researchgate.netnih.gov While not strictly Resorufin benzyl ether, these probes operate on a similar principle, utilizing a derivative with a recognition moiety that is a substrate for tyrosinase.
A common strategy involves a resorufin-based fluorescent probe (RBFP) where the hydroxyl group of resorufin is masked with a tyrosinase-responsive group, such as a 3-hydroxybenzyl ether. researchgate.netnih.gov In its initial state, the probe is non-fluorescent. Tyrosinase, a monooxygenase, hydroxylates the 3-hydroxybenzyl group to a catechol derivative. This is followed by oxidation to an ortho-quinone, which then undergoes a self-immolative cleavage, releasing the highly fluorescent resorufin. This "turn-on" mechanism provides a direct correlation between fluorescence intensity and tyrosinase activity.
Research has demonstrated the efficacy of these probes in various biological contexts. For instance, a probe synthesized by coupling a resorufin salt with 3-(bromomethyl)phenol (B1282558) successfully detected tyrosinase in melanoma cells and melanocytes, emitting a distinct red fluorescence. The probe's specificity and sensitivity have been validated using tyrosinase inhibitors like kojic acid and 1-phenyl-2-thiourea (PTU), which led to a corresponding decrease in the fluorescent signal.
These probes have been successfully applied in both in vitro and in vivo models:
Cellular Imaging : The probes can visualize endogenous tyrosinase activity within living cells, distinguishing between cell types with varying enzyme levels, such as melanoma cells and fibroblasts. nih.gov
In Vivo Models : Fluorescence from the probe has been observed in zebrafish and on the skin of guinea pigs, demonstrating its potential for use in whole-organism studies of skin pigmentation.
The table below summarizes the characteristics of a representative tyrosinase-responsive resorufin-based probe.
| Feature | Description |
| Probe Design | Resorufin ether-linked to a 3-hydroxyphenyl group (a tyrosinase recognition site). nih.gov |
| Mechanism | Turn-on fluorescence based on tyrosinase-catalyzed hydroxylation and subsequent self-immolative release of resorufin. researchgate.netnih.gov |
| Detection | Provides colorimetric and fluorescent detection of tyrosinase activity. researchgate.net |
| Application | Imaging of endogenous tyrosinase in living cells and in vivo models like zebrafish. nih.gov |
| Validation | Sensitivity confirmed by a reduction in fluorescence upon treatment with tyrosinase inhibitors (e.g., kojic acid, PTU). |
Sensing of Nitroreductase (NTR) Activity
Resorufin benzyl ether derivatives are prominent fluorescent probes for detecting nitroreductase (NTR) activity. researchgate.netsookmyung.ac.kr NTR is an enzyme overexpressed in hypoxic (low oxygen) environments, which are characteristic of solid tumors and certain bacteria. rsc.orgrsc.orgrhhz.net This makes NTR a significant biomarker for cancer diagnosis and for identifying pathogenic bacteria. sookmyung.ac.krrsc.org
The detection mechanism relies on a "turn-on" fluorescence system. A p-nitrobenzyl group is attached to resorufin via an ether linkage, creating a non-fluorescent or weakly fluorescent probe. rhhz.netccspublishing.org.cn The electron-withdrawing nitro group effectively quenches the fluorescence of the resorufin core through a process like photoinduced electron transfer (PET). ccspublishing.org.cnnih.gov
In the presence of NTR and a cofactor such as NADH or NADPH, the nitro group on the probe is reduced to an amino group. rhhz.netacs.org This transformation triggers a spontaneous 1,6-rearrangement-elimination cascade, which cleaves the ether bond and liberates the highly fluorescent resorufin molecule. rhhz.netccspublishing.org.cn The resulting increase in fluorescence intensity at approximately 586 nm is directly proportional to the NTR concentration, allowing for quantitative measurement of the enzyme's activity. researchgate.netsookmyung.ac.kr
Key findings from research on these probes include:
High Selectivity and Sensitivity : These probes demonstrate excellent selectivity for NTR over other biologically relevant species. researchgate.netsookmyung.ac.kr The turn-on response can be substantial, with some probes showing a fluorescence enhancement of over 70-fold. ccspublishing.org.cnnih.gov Detection limits are often in the low nanogram per milliliter range. rsc.orgnih.gov
Rapid Response : The enzymatic reaction and subsequent fluorescence generation are typically rapid, often occurring within minutes. rsc.orgrsc.org
Applications in Hypoxia and Bacterial Detection : The probes have been successfully used to image the hypoxic status of tumor cells and to detect the presence of NTR-producing bacteria, such as Escherichia coli. sookmyung.ac.krrsc.org The wash-free nature of the assay simplifies the detection process in biological samples. sookmyung.ac.kr
The following table details the properties and performance of a typical NTR-responsive resorufin-based probe.
| Feature | Description |
| Probe Design | Resorufin linked to a p-nitrobenzyl group via an ether bond. rhhz.netccspublishing.org.cn |
| Mechanism | NTR-catalyzed reduction of the nitro group to an amine, triggering a self-immolative cleavage that releases fluorescent resorufin. rhhz.net |
| Fluorescence | Exhibits a "turn-on" response with a significant increase in fluorescence emission around 585-586 nm. researchgate.netrhhz.net |
| Cofactor | Requires NADH or NADPH as a reducing equivalent. rhhz.netacs.org |
| Applications | Detection of NTR in hypoxic tumor cells and bacterial strains. sookmyung.ac.krrsc.org |
| Performance | High selectivity, low detection limits (e.g., 70 ng/mL), and rapid response time (e.g., <16 min). rsc.org |
Applications of Resorufin Benzyl Ether in Reactive Species Detection
Probing Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, which play crucial roles in cellular signaling and homeostasis. However, their overproduction can lead to oxidative stress and cellular damage. Resorufin (B1680543) benzyl (B1604629) ether and its derivatives have been engineered to detect several important ROS.
Fluorogenic Detection of Hydrogen Peroxide (H₂O₂)
Resorufin benzyl ether itself is not directly reactive with hydrogen peroxide (H₂O₂). However, in combination with horseradish peroxidase (HRP), it becomes an effective system for H₂O₂ detection. nih.govnih.gov The HRP enzyme catalyzes the oxidation of various substrates in the presence of H₂O₂. psu.edu In this system, HRP utilizes H₂O₂ to oxidatively cleave the benzyl ether bond of resorufin benzyl ether, releasing the fluorescent resorufin. nih.govscience.gov This enzymatic reaction provides a highly sensitive and specific method for quantifying H₂O₂ levels in biological samples and has been adapted for various assay formats. nih.govresearchgate.net The underlying principle is similar to the widely used Amplex® Red assay, where a related compound is oxidized by HRP and H₂O₂ to produce resorufin. nih.govnih.gov
It is important to note that the reaction can be influenced by light, which can cause artifactual formation of resorufin, and therefore precautions to minimize light exposure during measurements are recommended. researchgate.net
Specific Sensing of Peroxynitrite (ONOO⁻)
For the detection of the highly reactive and damaging ROS, peroxynitrite (ONOO⁻), resorufin benzyl ether has been modified to create specific probes. nih.govmedchemexpress.eu A common strategy involves attaching a peroxynitrite-reactive trigger, such as a boronate ester group, to the benzyl ether moiety. nih.govmedchemexpress.com In a series of designed probes, a boronate group was installed on the phenyl ring of the benzyl ether. nih.gov Peroxynitrite selectively oxidizes the boronate ester, initiating a self-immolative cascade that leads to the cleavage of the benzyl ether and the release of fluorescent resorufin. medchemexpress.comnih.gov
Research has shown that the position of the boronate group on the phenyl ring influences the probe's sensitivity and selectivity. nih.gov For instance, a probe named p-Borate, with the boronate group in the para position, demonstrated favorable selectivity and high sensitivity for ONOO⁻ over other reactive oxygen species and biothiols. nih.gov These probes have been successfully applied to detect ONOO⁻ in both cells and in inflamed mice models, highlighting their utility in studying pathological conditions associated with peroxynitrite-induced oxidative stress. nih.gov
| Probe Name | Recognition Moiety | Target Analyte | Key Finding |
| p-Borate | para-boronate ester on benzyl group | ONOO⁻ | High selectivity and sensitivity for peroxynitrite. nih.gov |
Monitoring Hydroxyl Radicals (•OH)
While specific probes based on resorufin benzyl ether for the direct and exclusive detection of hydroxyl radicals (•OH) are less commonly detailed in the reviewed literature, the general principle of using fluorogenic probes for ROS detection extends to this highly reactive species. Detecting the hydroxyl radical is challenging due to its extremely short half-life and high reactivity. Methods often rely on trapping agents or competitive reactions. The development of specific resorufin-based probes for •OH would likely involve incorporating a unique recognition site that is selectively targeted and cleaved by this radical.
Sensing Reactive Sulfur Species (RSS)
Reactive sulfur species (RSS) are a class of molecules containing sulfur that, like ROS, are involved in various physiological and pathological processes. Resorufin-based probes have been developed to detect key RSS molecules.
Real-time Detection of Hydrogen Sulfide (B99878) (H₂S) and Hydrosulfide (B80085) (HS⁻)
Hydrogen sulfide (H₂S) and its anion, hydrosulfide (HS⁻), are now recognized as important gasotransmitters. To detect H₂S, probes have been designed using resorufin benzyl ether as the fluorophore scaffold, incorporating a trigger group that reacts specifically with H₂S. nih.gov A common strategy is to attach an azide (B81097) group to the benzyl ring. nih.govbiorxiv.org The H₂S molecule reduces the azide group to an amine. This transformation triggers a 1,6-elimination reaction, which cleaves the benzyl ether and liberates resorufin, resulting in a "turn-on" fluorescent signal. nih.gov
To improve the speed and sensitivity of detection, researchers have modified the benzyl group. For example, the introduction of an α-trifluoromethyl (α-CF₃) group on the benzylic position of 4-azidobenzyl resorufin was found to significantly accelerate the 1,6-elimination process. nih.gov This enhanced probe, 4-azido-(α-CF₃)-benzyl resorufin, allows for near-real-time detection of H₂S in living cells with improved sensitivity compared to its non-fluorinated counterpart. nih.govbiorxiv.org This approach has been successfully used to image both exogenous and endogenously produced H₂S in HeLa cells. biorxiv.org
| Probe | Trigger Mechanism | Key Advantage |
| 4-azidobenzyl resorufin | H₂S-mediated azide reduction followed by 1,6-elimination. nih.gov | Specific detection of H₂S. nih.gov |
| 4-azido-(α-CF₃)-benzyl resorufin | Accelerated H₂S-triggered 1,6-elimination. nih.gov | Faster signal generation and improved sensitivity for near-real-time H₂S detection. nih.govbiorxiv.org |
Visualization of Polysulfides (H₂Sₙ)
Hydrogen polysulfides (H₂Sₙ, where n > 1) are another class of RSS that are thought to be key signaling molecules derived from H₂S. uq.edu.au Resorufin-based fluorescent probes have been developed for imaging polysulfides in living cells. researchgate.netuq.edu.au One such probe design utilizes a meta-nitrophenol group as a specific reaction site for H₂Sₙ. rsc.org The reaction between the probe and polysulfides leads to the release of the resorufin fluorophore, enabling the visualization of H₂Sₙ levels within cellular environments. uq.edu.aursc.org This allows for the study of the roles of polysulfides in cellular redox homeostasis and signaling. rsc.org
Analysis of Reactive Nitrogen Species (RNS)
Resorufin benzyl ether serves as a foundational scaffold for the development of sophisticated fluorescent probes designed for the detection of reactive nitrogen species (RNS). RNS are a family of molecules derived from nitric oxide (NO) and superoxide (B77818) (O₂⁻) that play crucial roles in both physiological signaling and pathological processes. The inherent fluorescence of the resorufin core is leveraged in these probes, which are engineered to remain in a non-fluorescent or "caged" state until a specific reaction with an RNS of interest triggers the release of the highly fluorescent resorufin molecule.
A primary strategy in the design of these probes involves the modification of resorufin benzyl ether with a specific recognition moiety that selectively reacts with a particular RNS. This reaction initiates a cascade, often a self-immolative process, that results in the cleavage of the benzyl ether bond and the liberation of resorufin. The subsequent increase in fluorescence intensity provides a direct and quantifiable measure of the targeted RNS.
Detection of Peroxynitrite (ONOO⁻)
A significant focus of research has been the development of resorufin benzyl ether-based probes for the detection of peroxynitrite (ONOO⁻), a potent and highly reactive RNS implicated in a variety of diseases, including inflammation and neurodegenerative disorders. nih.govnih.gov
One common approach involves the incorporation of a boronate group as the ONOO⁻-recognizing element. nih.gov In these probes, the boronate moiety is installed on the phenyl group of the benzyl ether. The probe itself is typically non-fluorescent. In the presence of peroxynitrite, the boronate is rapidly oxidized, initiating a self-immolative cascade that leads to the release of resorufin and a "turn-on" fluorescent signal. nih.govfrontiersin.org The sensitivity and selectivity of these probes can be fine-tuned by altering the substitution patterns on the phenyl ring. nih.gov
For instance, a series of resorufin benzyl ether-based fluorescent probes with a boronate recognizing moiety demonstrated high sensitivity and selectivity for ONOO⁻ over other reactive oxygen species (ROS) and biothiols. nih.gov One particular probe, referred to as p-Borate, was successfully utilized for the detection of ONOO⁻ in both cell cultures and in a mouse model of inflammation. nih.gov
Another innovative design incorporated a diphenyl phosphate (B84403) group as the ONOO⁻-specific trigger and the benzyl ether as a self-immolative linker. nih.gov This probe demonstrated a distinct red shift in its maximum absorption from 469 nm to 585 nm upon reaction with ONOO⁻ and showed high selectivity. nih.gov It was effectively used for imaging endogenous ONOO⁻ in RAW264.7 macrophage cells and in a mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.gov
The following table summarizes key research findings on resorufin benzyl ether-based probes for peroxynitrite detection:
| Probe Type | Recognition Moiety | Detection Mechanism | Key Findings | Application |
| Boronate-modified resorufin benzyl ether | Boronic acid ester | ONOO⁻-mediated oxidation of boronate, triggering self-immolative release of resorufin. nih.gov | High sensitivity and selectivity for ONOO⁻. nih.gov | Detection of ONOO⁻ in cultured cells and inflamed mice. nih.gov |
| Phosphate-modified resorufin benzyl ether | Diphenyl phosphate | Specific reaction of diphenyl phosphate with ONOO⁻, leading to self-immolation and resorufin release. nih.gov | Red shift in absorption maximum upon ONOO⁻ reaction; high selectivity. nih.gov | Imaging of endogenous ONOO⁻ in RAW264.7 cells and in a mouse model of inflammation. nih.gov |
Detection of Nitric Oxide (NO) and Nitroxyl (HNO)
Applications in Molecular Recognition and Bioimaging with Resorufin Benzyl Ether Probes
Molecular Recognition of Inorganic Ions (Cations and Anions)
Probes based on the resorufin (B1680543) scaffold have been developed for the detection of various inorganic ions. For instance, "OFF-ON" response probes, ResCo and ResCu, have been designed for the colorimetric and fluorometric detection of Co2+ and Cu+, respectively. uq.edu.au In the presence of these cations, the oxidative benzylic ether bonds in the probes are cleaved, leading to a significant increase in fluorescence emission and a visible color change from light yellow to pink. uq.edu.au This has been successfully applied for imaging Co2+ and Cu+ in HEK293T cells. uq.edu.au
Similarly, resorufin-based probes have been engineered for the detection of anions. Probes utilizing a silyl (B83357) ether linkage have been developed for fluoride (B91410) (F-) detection. uq.edu.au The cleavage of the Si-O bond by fluoride ions releases the resorufin fluorophore, resulting in a substantial fluorescence enhancement and a color change from pale yellow to pink. uq.edu.au For example, one such probe exhibited a 500-fold fluorescence increase in acetonitrile (B52724) and a 200-fold increase in a buffered aqueous solution. uq.edu.au Another probe for lead (Pb2+) detection, NPPA, showed a linear fluorescence response in the concentration range of 50 - 125 nM with a detection limit of 22 nM. uq.edu.au Additionally, a dual-mode probe, Res-DT, has been developed for the sensitive detection of Palladium (Pd2+) ions through both colorimetric and fluorescent responses, with a detection limit of 10 nM. nih.gov This signaling is achieved through the Pd-induced hydrolysis of the dithioate moiety of Res-DT, which generates the intensely fluorescent and magenta-colored resorufin. nih.gov
Detection of Small Molecules and Biological Macromolecules
The versatility of resorufin benzyl (B1604629) ether extends to the detection of crucial small molecules and larger biological macromolecules, highlighting its significance in understanding biological processes.
Selective Hydrazine (B178648) Detection
Resorufin-based probes have proven effective for the selective detection of hydrazine (N2H4), a significant industrial chemical and environmental pollutant. rsc.orgnih.gov A novel "turn-on" fluorescent probe, RFT, was constructed for the selective detection of hydrazine, exhibiting a low detection limit of 260 nM. rsc.org This probe has been successfully applied to detect hydrazine in environmental water samples and living cells. rsc.org Another resorufin-based colorimetric and red-emitting fluorescent probe demonstrates a large red-shifted absorption spectrum (117 nm) and a color change from colorless to red upon the addition of hydrazine, allowing for "naked-eye" detection. nih.gov This probe shows a significant fluorescence increase of approximately 16-fold and has been successfully used for detecting hydrazine in living cells. nih.gov The mechanism for this detection often involves the hydrazinolysis of an acetate (B1210297) or a similar group from the resorufin scaffold, which liberates the fluorophore. nih.gov
Sensing of Biogenic Amines
Resorufin-based fluorescent probes have been developed for sensing various biogenic amines (BAs), which are important organic molecules in living organisms. rsc.orgnih.gov One such probe operates via a nucleophilic substitution reaction with BAs, releasing resorufin and producing a strong fluorescence emission at 592 nm. rsc.orgnih.gov This probe exhibits a rapid response time of less than 8 minutes, good selectivity, and a low detection limit of 0.47 μM. rsc.orgnih.gov Its low cytotoxicity and good membrane permeability have enabled the successful visualization of BAs in living cells and zebrafish. rsc.orgnih.gov The sensing mechanism involves the aminolysis of a caproyl ester group attached to the resorufin, which initially masks its fluorescence. nih.gov
Advanced Bioimaging Applications in Living Systems
The favorable photophysical properties of resorufin-based probes, including their long-wavelength emission and high signal-to-noise ratio, make them particularly suitable for advanced bioimaging applications in complex biological environments. rsc.orgrsc.org
Intracellular Visualization and Dynamic Monitoring
Resorufin benzyl ether derivatives serve as powerful tools for visualizing and monitoring dynamic processes within living cells. nih.govrsc.orgnih.gov For example, probes have been successfully used to image exogenous biogenic amines in zebrafish and hydrazine in living cells. rsc.orgnih.govnih.gov The "turn-on" nature of these probes allows for high-contrast imaging without the need for washing steps, which is advantageous for monitoring real-time changes in analyte concentrations. nih.govrsc.org Furthermore, resorufin-based probes have been designed for the detection of endogenous molecules. For instance, a probe was developed to image and visualize the up-regulation of endogenous hydrazine induced by isoniazid (B1672263) in zebrafish. rsc.org These probes are valuable for studying the physiological and pathological roles of various small molecules in living systems. nih.gov
Spatiotemporal Resolution in Live Cell Imaging
The high sensitivity and rapid response of resorufin-based probes contribute to their ability to provide excellent spatiotemporal resolution in live-cell imaging. rsc.orgnih.gov This allows researchers to track the localization and concentration changes of specific analytes within cellular compartments over time. rsc.orgnih.gov The development of fluorescent probes with features like near-infrared emission and two-photon excitation capabilities further enhances their utility for deep-tissue and high-resolution imaging. nih.gov The ability to achieve in situ and real-time detection with high selectivity and sensitivity makes resorufin-based probes indispensable for unraveling complex biological processes at the molecular level. rsc.orgrsc.org
Analytical and Bioanalytical Methodologies Utilizing Resorufin Benzyl Ether
Spectroscopic Assay Development
The core of resorufin (B1680543) benzyl (B1604629) ether's application lies in spectroscopic techniques, where changes in light absorption or emission are measured to determine the concentration of an analyte or the rate of a reaction.
"Turn-on" fluorescent assays are a significant application of resorufin benzyl ether. In its native state, resorufin benzyl ether exhibits minimal fluorescence. However, upon enzymatic cleavage of the benzyl ether bond, the highly fluorescent resorufin is released. caymanchem.comvincibiochem.it This "off-on" switching mechanism provides a strong, positive signal against a low background, leading to high sensitivity. researchgate.net The fluorescence of the resulting resorufin can be measured with excitation and emission maxima typically around 570-571 nm and 580-585 nm, respectively. caymanchem.comvincibiochem.it
This principle has been widely applied in the development of probes for various biological targets. For instance, by modifying resorufin benzyl ether with a boronate group, researchers have created "turn-on" probes for the detection of peroxynitrite (ONOO⁻) through a self-immolation mechanism. researchgate.netmedchemexpress.com Similarly, probes for detecting enzymatic activity, such as that of cytochrome P450 (CYP450) enzymes, rely on this "turn-on" fluorescence. caymanchem.comresearchgate.net The cleavage of the ether linkage by the enzyme liberates resorufin, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. vincibiochem.it
Ratiometric fluorescent assays represent a more advanced application. Instead of relying on a single fluorescence intensity, these assays measure the ratio of fluorescence at two different wavelengths. This approach can provide more accurate and reliable results by correcting for variations in probe concentration, excitation light intensity, and environmental factors. researchgate.net While direct ratiometric assays using resorufin benzyl ether itself are less common, the principle has been applied in systems where resorufin is one component of a more complex probe, enabling the ratiometric detection of analytes like nitroreductase. researchgate.net
In addition to fluorescence, the enzymatic cleavage of resorufin benzyl ether can also be exploited for colorimetric detection. The product, resorufin, imparts a distinct pink or red color to the solution, which can be visually observed or quantified using a spectrophotometer. researchgate.netnih.gov This change in color provides a simple, often "naked-eye," method for detection. nih.gov
For example, a probe based on the resorufin platform demonstrated a significant color change from yellow to pink in the presence of Hg²⁺ ions, enabling its colorimetric detection. researchgate.net Similarly, a resorufin-based probe for hydrazine (B178648) showed a color change from colorless to red upon reaction. nih.gov These methods are particularly valuable for applications where sophisticated fluorescence instrumentation is not available.
Miniaturized and High-Throughput Analytical Platforms
The demand for rapid and cost-effective analysis in fields like drug discovery has driven the adaptation of resorufin benzyl ether-based assays to miniaturized and high-throughput formats.
Microplate-based assays are a cornerstone of high-throughput screening. Resorufin benzyl ether is well-suited for this format due to its fluorescent properties and the ability to conduct assays in small volumes. nih.gov Assays are typically performed in 96-well or 384-well plates, allowing for the simultaneous analysis of numerous samples. medchemexpress.com
The general procedure involves incubating the enzyme (e.g., CYP3A4) with resorufin benzyl ether in the wells of a microplate. medchemexpress.com After a set incubation period, the fluorescence of the liberated resorufin is measured using a microplate reader. medchemexpress.com These assays have been optimized for various parameters, including buffer conditions, enzyme concentration, and incubation time, to ensure reliable and reproducible results. nih.gov The high sensitivity and low interference of fluorescence-based assays reduce the need for extensive sample preparation. imtec.be
Paper-based analytical devices (µPADs) offer a low-cost, portable, and user-friendly alternative to traditional laboratory assays. uq.edu.aunih.gov Researchers have successfully immobilized CYP3A4 enzymes within a sol-gel matrix on paper, using resorufin benzyl ether as the fluorogenic substrate. researchgate.netnih.gov The resulting fluorescence can be quantified using a handheld digital microscope and image analysis software, making the analysis accessible even in resource-limited settings. researchgate.netuq.edu.aunih.gov
These paper-based devices have shown comparable results to conventional microplate assays, with the added benefits of simplicity and reduced cost. researchgate.netnih.gov This technology holds significant promise for point-of-care diagnostics and on-site environmental monitoring.
Optimization of Detection Limits and Signal-to-Noise Ratios
A key aspect of developing robust analytical methods is the optimization of detection limits and signal-to-noise ratios. For resorufin benzyl ether-based assays, several factors can be fine-tuned to enhance performance.
The inherent "turn-on" nature of the probe provides a good starting point for a high signal-to-noise ratio, as the background fluorescence is low. researchgate.net The choice of appropriate excitation and emission wavelengths is crucial to maximize the signal from resorufin while minimizing background interference. caymanchem.comvincibiochem.it
Furthermore, the reaction conditions, such as buffer pH, ionic strength, and temperature, can be optimized to ensure maximal enzyme activity and, consequently, a stronger fluorescent signal. nih.gov The concentration of the substrate, resorufin benzyl ether, is also a critical parameter. It is often used near its apparent Michaelis constant (Km) value to achieve a sensitive response to inhibitors or activators. caymanchem.comvincibiochem.it
In the context of miniaturized systems like paper-based devices, the immobilization method and the properties of the support material can influence the detection limit. For instance, a paper-based assay for CYP3A4 activity achieved a limit of quantitation of 0.35 µM with good precision. researchgate.netnih.gov For other resorufin-based probes, detection limits in the nanomolar range have been reported. mdpi.com By carefully controlling these parameters, researchers can develop highly sensitive and reliable analytical methods based on resorufin benzyl ether.
| Parameter | Value | Reference |
| Resorufin Excitation Maximum | 570-571 nm | caymanchem.comvincibiochem.it |
| Resorufin Emission Maximum | 580-585 nm | caymanchem.comvincibiochem.it |
| CYP3A4 Assay Substrate Concentration (typical) | ~30 µM (apparent Km) | caymanchem.comvincibiochem.it |
| Paper-based CYP3A4 Assay Limit of Quantitation | 0.35 µM | researchgate.netnih.gov |
Computational and Theoretical Studies on Resorufin Benzyl Ether
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the fundamental characteristics of resorufin (B1680543) and its derivatives. researchgate.netresearchgate.net These computational approaches allow for the detailed examination of molecular structures, reaction energetics, and electronic properties.
DFT calculations have been employed to investigate the reaction energy barriers and pathways associated with resorufin benzyl (B1604629) ether and related compounds. For instance, in the context of developing fluorescent probes for hydrogen sulfide (B99878) (H₂S), computational studies have been crucial. nih.gov The cleavage of the benzyl ether bond is a key step in the activation of such probes, leading to the release of the highly fluorescent resorufin.
One study focused on enhancing the efficiency of this cleavage by introducing a trifluoromethyl (CF₃) group at the benzylic position of a resorufin-based probe. nih.govresearchgate.net DFT calculations were used to compute the free energy profiles for the 1,6-elimination reaction that liberates resorufin. nih.gov The results indicated that the benzylic CF₃ group significantly reduces the activation energy barrier for this process, thereby accelerating the release of the fluorophore. nih.govresearchgate.net This computational finding was supported by experimental observations, which showed a 17-fold enhancement in the reaction rate. researchgate.net Such studies demonstrate the power of DFT in rationally designing more sensitive and rapidly responding fluorescent probes. nih.gov
The cleavage of the ether linkage in resorufin ethers is a common mechanism for generating a fluorescent signal. This process is often initiated by an enzymatic reaction, such as the activity of cytochrome P450 (CYP) enzymes. caymanchem.comaatbio.com DFT calculations can provide valuable information on the thermodynamics of such reactions. For example, calculations have shown that the condensation reaction of resorufin is highly endothermic, with a reaction enthalpy of +71.2 kJ mol⁻¹. researchgate.net This suggests that the reverse reaction, the cleavage, is thermodynamically favorable.
The analysis of the electronic structure and frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding the photophysical properties of molecules. For fluorescent dyes like resorufin, the energies and spatial distributions of the HOMO and LUMO dictate their absorption and emission characteristics. nih.gov
Computational studies, often employing TD-DFT, provide detailed information about the frontier orbitals involved in vertical absorption and emission processes. researchgate.netresearchgate.net These calculations reveal that the introduction of different substituent groups can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's photophysical properties. For example, electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. nih.gov This modulation of the HOMO-LUMO gap directly influences the absorption and emission wavelengths.
In the case of resorufin derivatives, the ether linkage at the 7-position is known to quench the fluorescence of the resorufin core. researchgate.net This can be understood by considering the electronic structure. The benzyl ether group alters the distribution of the frontier orbitals, reducing the oscillator strength of the relevant electronic transitions and thus decreasing the fluorescence quantum yield. Upon cleavage of the ether bond, the electronic structure reverts to that of the highly fluorescent resorufin anion.
A detailed analysis using methods like the absolutely localized molecular orbital (ALMO) based analysis can further dissect the effects of substituents into contributions from permanent electrostatics, Pauli repulsion, mutual polarization, and inter-fragment orbital mixing. nih.gov For instance, in a related dye molecule, it was found that the mixing of orbitals between the core and substituent groups played a key role in narrowing the HOMO-LUMO gap. nih.gov
Photophysical Property Modeling and Characterization
Computational modeling is a powerful tool for characterizing and predicting the photophysical properties of fluorescent compounds like resorufin benzyl ether. These models can simulate how the molecule interacts with light and its surrounding environment, providing insights into its fluorescence behavior.
The fluorescence of resorufin and its derivatives arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The characteristics of this emission are highly dependent on the interactions that occur in the excited state. TD-DFT calculations are particularly useful for investigating these excited-state phenomena. researchgate.net
Studies on related resorufin derivatives have shown that the emission mechanism can involve the formation of locally excited (LE) states or intramolecular charge transfer (ICT) states, depending on the solvent polarity. researchgate.net In an ICT process, photoexcitation leads to a significant redistribution of electron density within the molecule. The benzyl ether group in resorufin benzyl ether influences these excited-state dynamics. The presence of the ether linkage can alter the nature of the excited state and provide non-radiative decay pathways that compete with fluorescence, leading to the observed fluorescence quenching. researchgate.net
The photophysical behavior of the parent compound, resorufin, is also influenced by its environment. For example, the interaction of resorufin with amines in aqueous solutions has been studied, revealing complex photochemical reactions that occur from the triplet excited state. nih.gov While resorufin benzyl ether itself is not the primary subject of these specific studies, the principles of excited-state interactions are transferable and highlight the complexity of the photophysical processes that can be modeled.
The surrounding solvent can have a profound impact on the fluorescence properties of a molecule. Computational models can simulate these solvent effects, providing a deeper understanding of the observed spectral shifts and changes in fluorescence intensity. For instance, studies on resorufin derivatives have demonstrated that the polarity of the medium strongly affects the fluorescence spectrum, sometimes leading to phenomena like excitation-dependent dual emission. researchgate.net
These simulations often employ implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation. By performing calculations in different simulated solvent environments, researchers can predict how the absorption and emission wavelengths of resorufin benzyl ether would change in various solvents. This is crucial for applications where the probe is used in different biological or chemical environments.
For example, the fluorescence of resorufin itself is known to be pH-dependent. researchgate.net Below a pKa of 5.8, it exists in a protonated, weakly fluorescent form. researchgate.netresearchgate.net Computational models can help to explain this by calculating the electronic structure and transition energies of both the protonated and deprotonated forms, showing how protonation alters the electronic properties and quenches fluorescence. While the benzyl ether group blocks this specific protonation site, the principle demonstrates the utility of computational methods in understanding environmentally induced spectral changes.
Future Perspectives and Emerging Research Directions for Resorufin Benzyl Ether
Design of Next-Generation Probes with Enhanced Selectivity and Responsiveness
The future of resorufin-based probes lies in the strategic modification of the core structure to achieve heightened selectivity and a more rapid and distinct response to specific analytes. The ether linkage in resorufin (B1680543) benzyl (B1604629) ether is a key target for chemical modification, as it influences both solubility and reactivity, paving the way for selective interactions. scbt.com Researchers are exploring several strategies to create these advanced probes.
One promising approach involves modifying the benzyl group or the resorufin core itself. For instance, the introduction of an α-trifluoromethyl (-CF₃) group at the benzylic position has been shown to dramatically accelerate the probe's activation. nih.gov This is exemplified by 4-azido-(α-CF₃)-benzyl resorufin, a probe designed for hydrogen sulfide (B99878) (H₂S) detection. This probe demonstrates significantly faster signal generation and improved sensitivity compared to its non-fluorinated counterpart. nih.gov Density functional theory (DFT) calculations have supported these findings, suggesting that the electron-withdrawing nature of the CF₃ group lowers the activation energy for the cleavage reaction, leading to a more rapid release of the fluorescent resorufin. nih.gov
Another strategy focuses on attaching different recognition moieties to the resorufin scaffold to target new analytes. For example, modifying resorufin benzyl ether with a boronate group creates a probe that can selectively detect peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological conditions. medchemexpress.com The design principle often relies on a "turn-on" mechanism, where the probe is initially non-fluorescent (quenched) and only emits a strong fluorescent signal upon enzymatic cleavage or reaction with the target analyte. nih.gov
Furthermore, researchers are investigating the impact of halogenation—introducing chlorine (Cl), bromine (Br), or iodine (I) atoms—onto the resorufin core. nih.gov This strategy aims to fine-tune the electronic properties of the fluorophore, potentially improving its photophysical characteristics and biological activity. nih.gov The development of such next-generation probes holds the potential for highly specific and sensitive detection of a wide range of molecules crucial in biology and medicine.
Table 1: Strategies for Designing Next-Generation Resorufin-Based Probes
| Design Strategy | Modification | Target/Effect | Research Finding |
|---|---|---|---|
| Accelerated Activation | α-Trifluoromethyl (-CF₃) group on the benzyl moiety | Hydrogen Sulfide (H₂S) | Significantly faster signal generation and improved sensitivity. nih.gov |
| Novel Analyte Targeting | Addition of a boronate recognizing group | Peroxynitrite (ONOO⁻) | Enables selective detection of a new reactive species. medchemexpress.com |
| Modulation of Properties | Halogenation (Cl, Br, I) of the resorufin core | General Improvement | Aims to enhance antibacterial activity and photophysical properties. nih.gov |
| Side Chain Variation | Introduction of non-reductive moieties (e.g., methoxymethyl ether) | General Improvement | Explores alternatives to traditional activating groups. nih.gov |
Advancement in Real-Time and In Situ Detection Capabilities
A major thrust in the evolution of resorufin benzyl ether-based probes is the enhancement of their ability to perform real-time measurements directly within living systems (in situ). The inherent advantages of resorufin, such as its high sensitivity and fast feedback, make it an excellent candidate for visualizing dynamic biological processes as they happen. researchgate.netuq.edu.au
The development of probes like 4-azido-(α-CF₃)-benzyl resorufin is a significant step forward, enabling the near-real-time detection of intracellular molecules like H₂S in live cells. nih.gov This allows researchers to observe fluctuations in analyte concentrations and activities that would be missed with traditional endpoint assays. Similarly, the use of fluorogenic substrates to monitor enzymatic reactions within cells and tissues provides a dynamic view of enzyme activation and regulation, processes previously invisible to conventional methods. scbt.com
Innovations are not limited to the probe itself but also extend to the detection platform. A notable example is the creation of a paper-based, sol-gel-derived device that utilizes resorufin benzyl ether to assay the activity of the CYP3A4 enzyme. researchgate.netuq.edu.au This system allows for the quantification of fluorescence using a simple handheld digital microscope and image analysis software, demonstrating a move towards portable and accessible real-time detection systems. researchgate.netuq.edu.au Such advancements are crucial for applications outside of traditional laboratory settings.
The use of resorufin glycosides for the real-time, continuous observation of glycoside hydrolase activity directly in plants (in planta) further highlights the expanding capabilities for in situ analysis. nih.gov These approaches provide invaluable spatial and temporal information about biological activities in their native context.
Expansion into Novel Biological and Environmental Sensing Applications
While resorufin benzyl ether is well-established as a substrate for cytochrome P450 (CYP) enzymes, particularly for screening drug metabolism and interactions involving CYP3A4, its future applications are set to expand significantly. aatbio.comcaymanchem.comadipogen.comvincibiochem.it The core resorufin scaffold is being adapted to create probes for a much broader range of biological and environmental targets. researchgate.netuq.edu.au
In the biological realm, research has demonstrated the potential of resorufin-based compounds against infectious agents, with one scaffold showing activity against Mycobacterium tuberculosis. nih.gov This opens up a new avenue for developing therapeutic or diagnostic agents for infectious diseases. Furthermore, the development of probes for specific reactive oxygen and nitrogen species, such as peroxynitrite, is critical for studying oxidative stress and its role in disease. scbt.commedchemexpress.com
The versatility of the resorufin platform extends to environmental monitoring. Resorufin-based fluorescent techniques are being explored for the detection of pollutants and toxins in environmental samples. scbt.com Their high sensitivity makes them suitable for identifying contaminants and ensuring food safety. scbt.com The development of simple, portable detection systems, like the aforementioned paper-based device, could greatly facilitate on-site environmental testing. researchgate.netuq.edu.au
Table 2: Emerging Applications of Resorufin Benzyl Ether and Derivatives
| Application Area | Specific Use | Analyte/Target | Reference |
|---|---|---|---|
| Drug Metabolism | Screening for drug-drug interactions | Cytochrome P450 3A4 (CYP3A4) | aatbio.comcaymanchem.combertin-bioreagent.com |
| Infectious Disease | Potential antibacterial agent | Mycobacterium tuberculosis | nih.gov |
| Cellular Biology | Real-time detection in live cells | Hydrogen Sulfide (H₂S) | nih.gov |
| Pathophysiology | Studying oxidative stress | Peroxynitrite (ONOO⁻) | medchemexpress.com |
| Environmental Science | Detection of contaminants | Pollutants and toxins | scbt.com |
| Food Safety | Identifying contamination | General contaminants | scbt.com |
Integration with Advanced Imaging and Diagnostic Technologies
The full potential of next-generation resorufin benzyl ether probes will be realized through their integration with advanced imaging and diagnostic platforms. The favorable photophysical properties of resorufin, including its long excitation and emission wavelengths, make it highly compatible with modern fluorescence microscopy and bio-imaging techniques. researchgate.net
Live-cell imaging studies using resorufin derivatives to detect intracellular H₂S already showcase the power of combining these probes with high-resolution microscopy to visualize molecular events in real-time. nih.gov Future work will likely involve the use of these probes with super-resolution microscopy and other advanced imaging modalities to provide even greater detail on the subcellular localization and dynamics of target molecules.
Furthermore, there is a clear trend towards developing low-cost, portable diagnostic tools. The paper-based device for measuring CYP3A4 activity, which integrates the chemical probe with a handheld digital microscope, is a prime example of this direction. researchgate.netuq.edu.au This approach combines the sensitivity of fluorogenic probes with the accessibility of simple imaging technology, paving the way for point-of-care diagnostics. The integration of resorufin-based assays with technologies like flow-through microfluorimetry also presents opportunities for high-throughput analysis of enzyme kinetics. caymanchem.com As both probe chemistry and imaging technology continue to advance, their synergy will undoubtedly unlock new possibilities in both biomedical research and clinical diagnostics.
Q & A
Q. How can Resorufin benzyl ether be used to determine CYP3A4 activity in vitro?
Resorufin benzyl ether serves as a fluorogenic substrate for CYP3A4. A standard protocol involves preparing a reaction buffer (e.g., 70 µL potassium phosphate buffer, pH 7.4) and adding the substrate at a final concentration of 5 µM. Fluorescence intensity (ex/em: 530–560 nm/585–615 nm) is monitored over time, with resorufin release proportional to enzymatic activity. The apparent Km value of ~30 µM should guide substrate optimization .
Q. What fluorometric parameters optimize detection of resorufin release from Resorufin benzyl ether?
Optimal detection requires excitation/emission wavelengths of 530–560 nm and 585–615 nm, respectively. Use a substrate concentration near the Km (30 µM) to balance sensitivity and linearity. Include controls (e.g., enzyme inhibitors) to validate signal specificity. Plate readers with kinetic measurement capabilities are recommended for real-time monitoring .
Q. How should researchers validate the purity of synthesized Resorufin benzyl ether?
Post-synthesis validation requires analytical techniques such as:
- HPLC : To assess purity (>95%) and identify byproducts.
- NMR : For structural confirmation (e.g., benzylic proton signals in <sup>1</sup>H NMR).
- Mass spectrometry : To verify molecular weight (MW: 299.3 g/mol).
Refer to guidelines for reporting experimental details, including solvent systems and spectral data .
Advanced Research Questions
Q. How can conflicting kinetic data for Resorufin benzyl ether across CYP isoforms be resolved?
Discrepancies may arise from enzyme sources (e.g., recombinant vs. hepatic microsomes), buffer conditions (pH, ionic strength), or allosteric modulators. Standardize assays using:
Q. What strategies improve the synthesis yield of Resorufin benzyl ether derivatives?
Derivative synthesis (e.g., α-CF3-modified probes) can be optimized by:
- Nucleophilic substitution : Use Cs2CO3 as a base to enhance benzylation efficiency.
- Precursor modification : Convert alcohols to bromides (e.g., using P(OPh)3/NBS) for better reactivity.
- Purification : Employ flash chromatography or preparative HPLC to isolate products. Reported yields for α-CF3 derivatives are ~10%, highlighting the need for iterative optimization .
Q. How can microfluidic systems be designed to monitor Resorufin benzyl ether metabolism in real time?
Parallel-channel microreactors (e.g., 16-channel design) offer superior surface-to-volume ratios for enzyme immobilization. Key parameters include:
- Flow rates : 0.1–1 mL/min to balance residence time and throughput.
- Detection : Integrated fluorescence detectors for continuous resorufin quantification.
- Validation : Compare results with traditional batch assays to ensure consistency. Parallel designs reduce variability compared to serpentine channels .
Q. What mechanisms underlie the 1,6-elimination of Resorufin benzyl ether in probe activation?
The benzylic trifluoromethyl group accelerates 1,6-elimination due to its strong electron-withdrawing effect (Hammett constant σp = 0.54). Thermodynamic analysis of leaving groups (e.g., CF3 vs. F) reveals that weaker acidity (pKa of CF3H = 27) enhances probe stability until enzymatic cleavage. This mechanism enables hydrogen sulfide detection in live cells with minimal background fluorescence .
Q. Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., temperature, solvent purity) per journal guidelines .
- Ethical Reporting : Avoid selective data presentation; disclose all replicates and outliers .
- Advanced Instrumentation : Use XRD and TEM for nanomaterial characterization in photocatalysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
